Phthalimide, N-(azidomethyl)-

Vue d'ensemble

Description

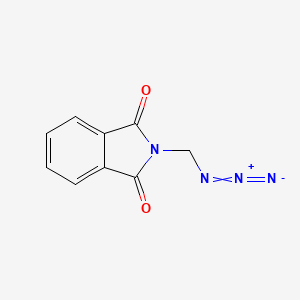

Phthalimide, N-(azidomethyl)- is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The azidomethyl group attached to the phthalimide core introduces unique reactivity, making this compound valuable in various chemical transformations and research applications.

Mécanisme D'action

Target of Action

Phthalimides, including N-(azidomethyl)-phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They are known to target cancer cells, exhibiting antiproliferative activity against various types of cancer cells . .

Mode of Action

It is known that phthalimides can induce apoptosis and/or inhibit cell cycle progression . They can also cause irreversibility in the cell cycle, inducing arrest in the S phase .

Biochemical Pathways

It is known that phthalimides can affect the cell cycle and induce apoptosis , which suggests that they may interact with pathways related to cell growth and death.

Pharmacokinetics

The chemical core of phthalimides shows that these structures are hydrophobic, which increases their potential to cross biological membranes in vivo . This suggests that N-(azidomethyl)-phthalimide may have good bioavailability.

Result of Action

N-(azidomethyl)-phthalimide, like other phthalimides, has been shown to exhibit antiproliferative activity against cancer cells . It can reduce the ability of these cells to form new clones and can induce necrosis and apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phthalimide, N-(azidomethyl)- can be synthesized through several methods. One common approach involves the reaction of phthalimide with azidomethyl reagents under specific conditions. For instance, the reaction of phthalimide with sodium azide and formaldehyde in the presence of a base can yield N-(azidomethyl)phthalimide. The reaction typically requires controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of phthalimide, N-(azidomethyl)- often involves large-scale batch processes. The synthesis may utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions

Phthalimide, N-(azidomethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for azide reduction.

Major Products Formed

Substitution: Products include N-substituted phthalimides.

Cycloaddition: Triazole derivatives are formed.

Reduction: The primary amine derivative of phthalimide is produced.

Applications De Recherche Scientifique

Phthalimide, N-(azidomethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azide group.

Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.

Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Comparaison Avec Des Composés Similaires

Phthalimide, N-(azidomethyl)- can be compared with other azidomethyl derivatives and phthalimide compounds:

Phthalimide: The parent compound lacks the azidomethyl group, making it less reactive in cycloaddition reactions.

N-(Azidomethyl)benzamide: Similar to phthalimide, N-(azidomethyl)- but with a benzamide core, offering different reactivity and applications.

N-(Azidomethyl)maleimide: Contains a maleimide core, which is more reactive in Michael addition reactions compared to phthalimide.

The uniqueness of phthalimide, N-(azidomethyl)- lies in its combination of the phthalimide core and the azidomethyl group, providing a versatile platform for various chemical transformations and research applications.

Activité Biologique

Phthalimide, N-(azidomethyl)- is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

1. Synthesis of Phthalimide Derivatives

The synthesis of phthalimide derivatives often involves the introduction of various functional groups to enhance their biological activity. For instance, N-(azidomethyl)-phthalimides can be synthesized through the reaction of phthalic anhydride with azidomethyl derivatives. This method allows for the creation of compounds that can undergo further transformations, such as cycloadditions to produce 1,2,3-triazole derivatives, which have shown promising biological activities.

Key Synthesis Reactions:

- 1,3-Dipolar Cycloaddition: This reaction is commonly used to synthesize triazole-phthalimide hybrids, which exhibit enhanced anti-inflammatory properties .

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is effective in forming stable triazole linkages that contribute to the biological profile of the resulting compounds .

2. Biological Activities

Phthalimide derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity: Several studies have demonstrated that phthalimide derivatives can significantly reduce inflammation. For example, compounds derived from N-(azidomethyl)-phthalimides showed a reduction in carrageenan-induced edema in mice by up to 69% .

- Antimicrobial Activity: Phthalimide derivatives have been reported to possess antimicrobial properties against various pathogens. They exhibit minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics against resistant strains such as MRSA and VRE .

- Antiviral Activity: Recent research has highlighted the potential of phthalimide derivatives as antiviral agents, particularly against SARS-CoV-2. Molecular docking studies indicated that these compounds could inhibit viral proteins such as Mpro and PLpro, demonstrating over 90% inhibition at certain concentrations with low cytotoxicity .

Table 1: Summary of Biological Activities of Phthalimide Derivatives

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of synthesized phthalimides, it was found that specific derivatives significantly inhibited inflammation in vivo. The best-performing compounds were identified as potential candidates for further development as anti-inflammatory agents.

Case Study: Antiviral Properties

A library of phthalimide derivatives was tested against SARS-CoV-2 using Vero cells. Results showed that certain compounds not only inhibited viral replication but also exhibited minimal cytotoxic effects on host cells. This positions them as promising candidates for therapeutic use against COVID-19 .

4. Conclusion

Phthalimide, N-(azidomethyl)- and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. Their diverse biological activities—including anti-inflammatory, antimicrobial, and antiviral effects—highlight their importance as lead compounds for drug development. Further research is warranted to explore their mechanisms of action and optimize their therapeutic profiles.

Propriétés

IUPAC Name |

2-(azidomethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c10-12-11-5-13-8(14)6-3-1-2-4-7(6)9(13)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJLEUNDCSFOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181464 | |

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-88-5 | |

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.